molecular formula C8H5BrN2 B11787243 5-Bromocinnoline CAS No. 24257-88-3

5-Bromocinnoline

Cat. No.: B11787243
CAS No.: 24257-88-3
M. Wt: 209.04 g/mol
InChI Key: RFPGSUNKMXQPKV-UHFFFAOYSA-N
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Description

5-Bromocinnoline is an aromatic heterocyclic compound with the molecular formula C₈H₅BrN₂ It is a derivative of cinnoline, where a bromine atom is substituted at the 5th position of the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromocinnoline typically involves the bromination of cinnoline. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where cinnoline is reacted with bromine in a controlled environment. This method ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and ensure efficient bromination.

Chemical Reactions Analysis

Types of Reactions: 5-Bromocinnoline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form this compound N-oxide or reduced to form 5-bromo-1,2-dihydrocinnoline.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:

    Substitution: Formation of 5-amino or 5-thiocinnoline derivatives.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 5-bromo-1,2-dihydrocinnoline.

Scientific Research Applications

5-Bromocinnoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its derivatives are studied for their potential as ligands in coordination chemistry.

    Biology: The compound and its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors.

    Industry: It is used in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Bromocinnoline and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

    5-Bromoindole: Another brominated heterocycle with applications in organic synthesis and medicinal chemistry.

    5-Bromopyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals.

    5-Bromonicotinamide: Investigated for its biological activities and potential therapeutic applications.

Uniqueness of 5-Bromocinnoline: Compared to these similar compounds, this compound offers a unique combination of structural features and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for medicinal chemistry research.

Properties

CAS No.

24257-88-3

Molecular Formula

C8H5BrN2

Molecular Weight

209.04 g/mol

IUPAC Name

5-bromocinnoline

InChI

InChI=1S/C8H5BrN2/c9-7-2-1-3-8-6(7)4-5-10-11-8/h1-5H

InChI Key

RFPGSUNKMXQPKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=N2)C(=C1)Br

Origin of Product

United States

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